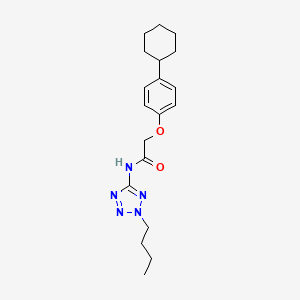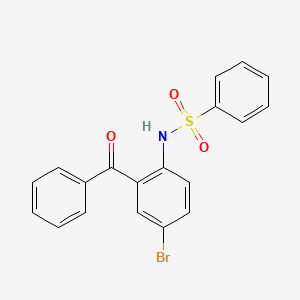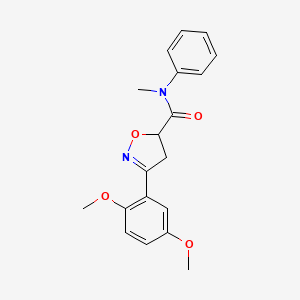![molecular formula C19H23N3O2 B4761874 2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)
2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide
Übersicht
Beschreibung
"2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide" belongs to a class of organic compounds known for their diverse chemical reactions and properties. These compounds are often studied for their potential applications in various fields of chemistry and materials science due to their unique structural features and reactivity.
Synthesis AnalysisThe synthesis of compounds similar to "2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide" typically involves multi-step reactions, including amidation and carbonylation processes. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have been synthesized and characterized using spectroscopic techniques, mass spectrometry, and crystal structure determination (Saeed et al., 2010). Similar methods can be applied to synthesize and analyze "2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide."
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, showcasing features like intramolecular hydrogen bonds which are crucial for understanding the compound's reactivity and interactions (Saeed et al., 2010). Such analyses provide insights into the stability and structural characteristics of benzamide derivatives.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amidation and carbonylation, to form structurally diverse compounds. The reaction conditions, such as the presence of catalysts and the type of reagents, play a significant role in determining the outcome of these reactions (Mohebat et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis reveals information about the compound's stability and intermolecular interactions (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity of benzamide derivatives, are determined by their functional groups and molecular framework. Studies on similar compounds provide insights into the mechanisms of reactions and the potential for forming new bonds or undergoing transformations (Mohebat et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(butylcarbamoylamino)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-4-13-20-19(24)22-17-8-6-5-7-16(17)18(23)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBCKBRHQXUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(butylcarbamoyl)amino]-N-(4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4761828.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4761842.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761849.png)
![N-[1-(methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4761861.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)
![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4761870.png)


![ethyl 5-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4761886.png)
![3-{[3-(4-chlorophenyl)-3-oxopropyl]amino}-N,N-diethylbenzamide](/img/structure/B4761888.png)